molecular formula C22H21F2N3O3 B4224306 2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide

2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B4224306
M. Wt: 413.4 g/mol
InChI Key: ASHKFTYGKFBZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound with a molecular formula of C22H21F2N3O3 This compound is characterized by its unique structure, which includes a cyclopentyl group, two fluorophenyl groups, and an imidazolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazolidinyl ring: This can be achieved by reacting a suitable diamine with a diketone under acidic conditions.

    Introduction of the cyclopentyl group: This step involves the alkylation of the imidazolidinyl ring with a cyclopentyl halide in the presence of a base.

    Attachment of the fluorophenyl groups: This can be done through a nucleophilic aromatic substitution reaction, where the imidazolidinyl ring is reacted with a fluorophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The purification process may include crystallization, distillation, and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidinyl derivatives.

Scientific Research Applications

2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-3-(2-fluorophenyl)urea
  • 2-[(4R)-3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-ethylphenyl)acetamide

Uniqueness

2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O3/c23-14-5-3-7-16(11-14)25-20(28)13-19-21(29)27(18-10-4-6-15(24)12-18)22(30)26(19)17-8-1-2-9-17/h3-7,10-12,17,19H,1-2,8-9,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHKFTYGKFBZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(C(=O)N(C2=O)C3=CC(=CC=C3)F)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide
Reactant of Route 2
2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.